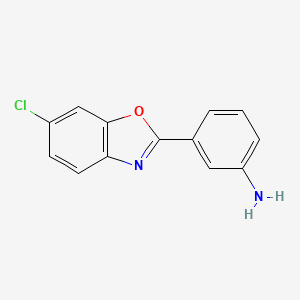

3-(6-Chloro-1,3-benzoxazol-2-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline is a chemical that features a benzoxazole ring, which is a fused aromatic containing both benzene and oxazole rings, with a chlorine substituent and an aniline moiety. This structure is a part of various synthesized compounds that have been studied for their potential applications in medicinal chemistry due to their biological activities.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in several studies. For instance, a one-pot synthesis method has been reported for the generation of dihalogenated ring-fused benzimidazolequinones from 3,6-dimethoxy-2-(cycloamino)anilines using hydrogen peroxide and hydrohalic acid . Although this does not directly describe the synthesis of this compound, it provides insight into similar halogenation reactions and the use of oxidative conditions that could be relevant for synthesizing chlorinated benzoxazole derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using various analytical techniques. For example, the structure of a related compound was confirmed by elemental analyses, IR spectra, and 1H NMR . These techniques are crucial for determining the molecular fingerprint and confirming the presence of specific functional groups and substituents in the synthesized compounds.

Chemical Reactions Analysis

Chemical reactions involving benzoxazole derivatives have been explored, such as the synthesis of Schiff bases from benzoxazole aldehydes and aromatic amines . These reactions typically occur at room temperature and involve stirring the reactants in a suitable solvent like methanol. The resulting compounds exhibit a range of biological activities, which suggests that this compound could also participate in similar chemical transformations to yield biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. The presence of halogen atoms, such as chlorine, can affect the compound's reactivity, polarity, and interactions with biological targets. The studies referenced provide data on the yields, purity, and environmental impact of the synthetic processes . Additionally, the biological activities of these compounds, including antimicrobial, antioxidant, and larvicidal activities, have been evaluated, indicating that the physical and chemical properties of these molecules contribute to their biological efficacy .

Scientific Research Applications

Synthesis and Structural Properties The synthesis and structural properties of benzoxazole derivatives have been extensively explored, highlighting their potential in creating novel compounds with varied applications. For instance, the reaction of chloral with substituted anilines forming various derivatives opens up pathways to synthesize substances with unique structural and spectroscopic properties (Issac & Tierney, 1996). This synthetic versatility is crucial for the development of materials and molecules with tailored functions.

Antioxidant Capacity Benzoxazole derivatives have been investigated for their antioxidant properties, exemplified by studies on the ABTS/PP decolorization assay. Such studies elucidate the reaction pathways of antioxidants, emphasizing the specificity and potential biases in comparing different antioxidants, and highlighting the benzoxazole scaffold's role in designing new antioxidant compounds (Ilyasov et al., 2020).

Material Science Applications The relevance of benzoxazole derivatives in material science, especially highlighted by the microwave-assisted synthesis of these compounds, underscores their importance in creating materials with novel properties. This technique allows for the efficient and diverse synthesis of benzoxazole derivatives, which have shown significant promise in dyestuff, polymer industries, agrochemicals, and optical brighteners (Özil & Menteşe, 2020).

Medicinal Chemistry In medicinal chemistry, the guanidine group bonded to a benzazole ring results in compounds like 2-guanidinobenzazoles, which have shown potential therapeutic activities, including cytotoxicity and inhibition of cell proliferation (Rosales-Hernández et al., 2022). This signifies the compound's role in the synthesis of pharmacologically active agents.

CO2 Utilization Research on the chemical fixation of CO2 with aniline derivatives into functionalized azoles offers an innovative approach to synthesizing valuable chemicals from CO2, presenting an environmentally friendly alternative to traditional synthesis methods (Vessally et al., 2017).

Plant Defence Metabolites Benzoxazinoids, related to benzoxazoles, play a role in plant defense against biological threats. Their study provides insights into the synthesis of antimicrobial compounds based on the benzoxazinone and benzoxazolinone structures (de Bruijn et al., 2018).

Mechanism of Action

Target of Action

Benzoxazole derivatives, which this compound is a part of, have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .

Mode of Action

Benzoxazole derivatives have been known to exhibit antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . The specific interactions of this compound with its targets that result in these effects are yet to be elucidated.

Biochemical Pathways

Benzoxazole derivatives have been synthesized via different pathways , suggesting that they may interact with a variety of biochemical pathways in the body.

Result of Action

Some benzoxazole derivatives have shown cytotoxic effects on certain cancer cells , and antifungal activity similar to the standard drug voriconazole against Aspergillus niger .

properties

IUPAC Name |

3-(6-chloro-1,3-benzoxazol-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-9-4-5-11-12(7-9)17-13(16-11)8-2-1-3-10(15)6-8/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOQZGWIBYYUPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1326589.png)